molecular formula C19H23FN4O3 B2687531 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone CAS No. 1323551-53-6

2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone

Cat. No.: B2687531
CAS No.: 1323551-53-6
M. Wt: 374.416
InChI Key: YIRPELZVLQASNK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a morpholinoethanone group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group, oxadiazole ring, piperidine ring, and morpholinoethanone group would all contribute to the overall structure. The presence of nitrogen in the piperidine and oxadiazole rings could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the fluorine atoms on the fluorophenyl group could potentially be reactive sites. Additionally, the nitrogen atoms in the piperidine and oxadiazole rings could potentially act as nucleophiles in certain reactions .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of a closely related compound, illustrating the structural analysis through NMR, IR, and mass spectral studies. Single crystal X-ray diffraction confirmed its monoclinic system, laying the groundwork for exploring its biological activities, which include antimicrobial and anti-tuberculosis effects (Mamatha S.V et al., 2019).

Biological Activity

  • Research into the biological activities of similar oxadiazole derivatives revealed promising antimycobacterial activity against strains such as Mycobacterium tuberculosis, suggesting potential applications in combating tuberculosis and other microbial infections (B. Sathe et al., 2011).
  • Another study focused on the antimicrobial activities of azole derivatives, highlighting the synthesis process and evaluating their effectiveness against various microorganisms. The findings indicated that certain derivatives displayed good antimicrobial properties, suggesting potential for developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Molecular Docking and Antiproliferative Activity

  • A novel bioactive heterocycle was synthesized and its structure characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The compound exhibited antiproliferative activity, and molecular docking studies helped understand its potential interactions with biological targets, indicating its relevance in drug discovery processes (S. Benaka Prasad et al., 2018).

Metabolism and Pharmacokinetics

  • The metabolism of a structurally similar orexin receptor antagonist was investigated, revealing insights into its biotransformation and elimination pathways. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of new compounds (C. Renzulli et al., 2011).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the wide range of activities exhibited by compounds with similar structures, it could potentially be explored for use in various therapeutic contexts .

Properties

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c20-16-3-1-14(2-4-16)18-21-22-19(27-18)15-5-7-23(8-6-15)13-17(25)24-9-11-26-12-10-24/h1-4,15H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRPELZVLQASNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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